molecular formula C5H7ClN2O B1487808 (4-chloro-1-methyl-1H-pyrazol-3-yl)methanol CAS No. 1017783-29-7

(4-chloro-1-methyl-1H-pyrazol-3-yl)methanol

Cat. No. B1487808
M. Wt: 146.57 g/mol
InChI Key: YZRRJOFZIXPPOQ-UHFFFAOYSA-N
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Patent
US09040538B2

Procedure details

To a solution of 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde (10.0 g, 69.2 mmol) in methanol (190 mL) was added sodium borohydride (3.93 g, 104 mmol) at 0° C. The mixture was stirred for 2 hours at room temperature and quenched with water. The solvent was evaporated, water was added, and the mixture was extracted 3 times with ethyl acetate. The combined organic phase was washed with brine and dried over sodium sulfate. After evaporation of the solvent, (4-chloro-1-methyl-1H-pyrazol-3-yl)methanol was obtained (9.04 g, 90% yield) and used in the next step without further purification; 1H NMR (500 MHz, DMSO-d6): δ 3.77 (s, 3H), 4.35 (d, J=5.5 Hz, 2H), 5.03 (t, J=5.5 Hz, 1H), 7.84 (s, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.93 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH:8]=[O:9])=[N:4][N:5]([CH3:7])[CH:6]=1.[BH4-].[Na+]>CO>[Cl:1][C:2]1[C:3]([CH2:8][OH:9])=[N:4][N:5]([CH3:7])[CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C(=NN(C1)C)C=O
Name
Quantity
3.93 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
190 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with water
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
water was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted 3 times with ethyl acetate
WASH
Type
WASH
Details
The combined organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C(=NN(C1)C)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.